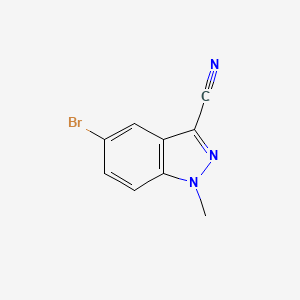

5-Bromo-1-methyl-1h-indazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1-methyl-1h-indazole-3-carbonitrile is a chemical compound used for industrial and scientific research . It is also known by other names such as 5-Bromo-3-cyano-1H-indazole .

Synthesis Analysis

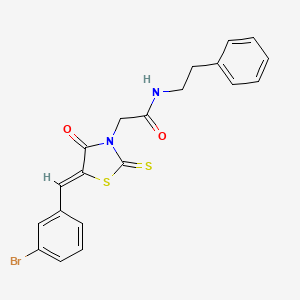

The synthesis of indazoles, including 5-Bromo-1-methyl-1h-indazole-3-carbonitrile, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-methyl-1h-indazole-3-carbonitrile is represented by the linear formula C7H5BrN2 . The molecular weight of the compound is 197.03 .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, such as 5-Bromo-1-methyl-1h-indazole-3-carbonitrile, can be synthesized through various chemical reactions. These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere . Other strategies include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions

5-Bromo-1-methyl-1h-indazole-3-carbonitrile and its derivatives are primarily studied for their involvement in various chemical synthesis processes and reactions. For example, the compound has been involved in regioselective hydrodehalogenation processes and is utilized in the synthesis of other chemical compounds due to its reactivity with cyclic dialkylamines, leading to the formation of 2-(dialkylaminomethylene)-malononitriles (Ioannidou & Koutentis, 2011). Additionally, it participates in reactions with various boronic acids and boronates in Suzuki coupling processes, exhibiting regiospecificity and serving as a building block for further chemical synthesis (Christoforou, Koutentis, & Rees, 2003).

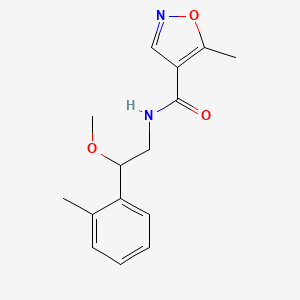

Structural and Molecular Studies

Structural and molecular studies involving 5-Bromo-1-methyl-1h-indazole-3-carbonitrile have also been conducted. For instance, the molecular structure of biologically active nitroindazoles, including derivatives of 5-Bromo-1-methyl-1h-indazole-3-carbonitrile, has been determined using methods like X-ray diffraction and NMR spectroscopy. These studies help in understanding the molecular geometry and the potential biological interactions of these compounds (Cabildo et al., 2011).

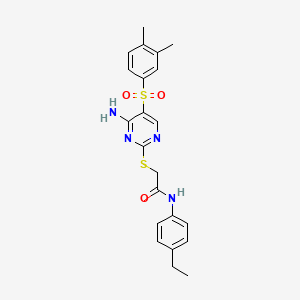

Applications in Drug Synthesis

The compound is also a precursor in the synthesis of various drug candidates. It's been used in the synthesis of new functionalized indoles and indazoles, showing potential as 5-HT receptor ligands. This demonstrates its utility in creating compounds that might interact with biological systems, possibly leading to the development of new medications (Witulski et al., 2005).

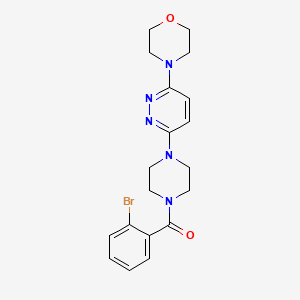

Biochemical Analysis and Applications

In biochemical research, derivatives of 5-Bromo-1-methyl-1h-indazole-3-carbonitrile have been analyzed for their unique solvatochromic responses and encapsulation within nanocavities, offering insights into their behavior in various mediums. Such studies are crucial for understanding the compound's interactions at the molecular level and its potential applications in biochemistry and nanotechnology (Mati et al., 2012).

Safety And Hazards

The safety data sheet for 5-Bromo-1H-indazole-3-carbonitrile suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored away from dust formation and should not be inhaled or come into contact with the skin and eyes .

Eigenschaften

IUPAC Name |

5-bromo-1-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYAXZQOMLBWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-1h-indazole-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)

![[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol](/img/structure/B2555106.png)

![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)

![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)

![3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2555112.png)